Molecular Weight Differentiation of 4-Bromo Analog (492.5 Da) vs. Unsubstituted (413.6 Da) and 2,5-Dimethyl (441.6 Da) Congeners
The 4-bromo substituent increases the molecular weight of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide to 492.5 g/mol, compared to 413.6 g/mol for the unsubstituted analog (CAS 896348-48-4) and 441.6 g/mol for the 2,5-dimethyl analog (CAS 896349-16-9) . This represents a 19.1% increase in MW versus the unsubstituted core and an 11.5% increase versus the dimethyl analog. The increase is attributable solely to the atomic mass of bromine (79.9 Da) replacing hydrogen (1.0 Da) at the para-position, which impacts passive membrane permeability and distribution volume when these compounds are evaluated in cellular or in vivo settings [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 492.5 (C16H14BrNO4S4) |
| Comparator Or Baseline | Unsubstituted analog (CAS 896348-48-4): 413.6; 2,5-dimethyl analog (CAS 896349-16-9): 441.6; 4-ethoxy analog (CAS 896349-58-9): 457.6 |
| Quantified Difference | +78.9 Da vs. unsubstituted; +50.9 Da vs. 2,5-dimethyl; +34.9 Da vs. 4-ethoxy |
| Conditions | Calculated from molecular formula; MW = 492.5 g/mol from C16H14BrNO4S4 (Chemsrc database) |
Why This Matters
The MW of 492.5 approaches the upper limit of optimal oral bioavailability space (Lipinski MW ≤ 500), making the bromo compound a boundary-case probe for permeability-transport trade-offs in lead optimization.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
